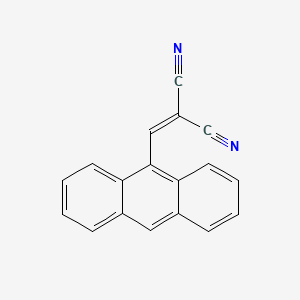

(9-Anthrylmethylene)malononitrile

Beschreibung

Significance and Research Trajectory of (9-Anthrylmethylene)malononitrile

The significance of this compound in academic research stems from its identity as a versatile building block and a functional molecule. Its research trajectory has largely been centered on its synthesis and the investigation of its potential as a component in advanced materials and sensing applications. A key reaction for its synthesis is the Knoevenagel condensation, a well-established method in organic chemistry for the formation of carbon-carbon double bonds.

The reaction involves the condensation of 9-anthraldehyde (B167246) with malononitrile (B47326), typically facilitated by a basic catalyst. While various catalysts can be employed, a notable example involves the use of a nanohybrid catalyst composed of nickel-copper alloy nanoparticles supported on multi-walled carbon nanotubes (NiCu@MWCNT). This method highlights a contemporary approach towards more environmentally friendly and efficient chemical syntheses.

Table 1: Synthesis of this compound via Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Reaction Time | Yield (%) | Reference |

| 9-Anthraldehyde | Malononitrile | NiCu@MWCNT | H₂O/CH₃OH (1:1 v/v) | - | - | chemspider.com |

The research into this compound is also propelled by the broader interest in molecules that exhibit unique optical phenomena such as fluorescence and solvatochromism. While specific, detailed photophysical data for this compound is not extensively documented in publicly accessible literature, the known characteristics of the anthracene (B1667546) core suggest inherent fluorescent properties.

Interdisciplinary Relevance of this compound Studies

The study of this compound holds relevance across several scientific fields, primarily due to the functional attributes of the malononitrile and anthracene components.

Organic and Materials Chemistry: In the realm of organic chemistry, the synthesis of this compound serves as a model for exploring and optimizing condensation reactions. For materials scientists, the rigid, planar structure of the anthracene unit combined with the polar nitrile groups makes it a candidate for the development of organic semiconductors, non-linear optical materials, and compounds with interesting solid-state fluorescence properties. The arrangement of such molecules in the solid state can significantly influence their photophysical characteristics.

Analytical and Supramolecular Chemistry: The electron-deficient nature of the dicyanovinyl group in malononitrile derivatives makes them effective as recognition sites in fluorescent probes and chemosensors. The malononitrile moiety can readily undergo Michael addition reactions with certain nucleophiles. This reactivity forms the basis for the design of "turn-on" or ratiometric fluorescent sensors for various analytes. For instance, derivatives of malononitrile have been successfully employed in the development of fluorescent probes for the detection of biologically and environmentally important species such as cyanide and hydrazine (B178648). Although direct applications of this compound as a sensor are not widely reported, its structural motifs suggest a high potential for such applications. The anthracene unit can act as a signaling component, with its fluorescence being modulated upon the binding of a target analyte to the malononitrile receptor site.

The interdisciplinary interest in this compound underscores the value of this compound as a platform for exploring fundamental chemical principles and for designing novel functional materials and analytical tools. Further research into its specific photophysical properties and sensing capabilities is anticipated to unveil new applications and deepen the understanding of its structure-property relationships.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(anthracen-9-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2/c19-11-13(12-20)9-18-16-7-3-1-5-14(16)10-15-6-2-4-8-17(15)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMANBWYQHJIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204073 | |

| Record name | Malononitrile, (9-anthrylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55490-87-4 | |

| Record name | 2-(9-Anthracenylmethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55490-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(9-Anthracenylmethylene)propanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055490874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55490-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (9-anthrylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9-ANTHRACENYLMETHYLENE)PROPANEDINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7I63555ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 9 Anthrylmethylene Malononitrile

Advanced Synthetic Routes for (9-Anthrylmethylene)malononitrile

The primary and most effective method for synthesizing this compound is through condensation reactions, with catalytic approaches offering milder and more efficient alternatives.

The Knoevenagel condensation is the cornerstone for the synthesis of this compound. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, malononitrile (B47326), with a carbonyl compound, 9-anthraldehyde (B167246). wikipedia.orgrsc.org The reaction proceeds through the deprotonation of malononitrile to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of 9-anthraldehyde. Subsequent dehydration leads to the formation of the C=C double bond, yielding the final product.

A variety of catalysts and reaction conditions have been explored to optimize the synthesis of arylmethylene malononitriles, including this compound. These range from traditional bases to more environmentally benign and reusable catalysts. The choice of catalyst and solvent can significantly influence the reaction rate and yield. rsc.org For instance, the use of piperidine (B6355638) in ethanol (B145695) is a common and effective method. rsc.org Alternative "green" approaches, such as using sonication in a solvent-free environment with ammonium (B1175870) acetate (B1210297) as a catalyst, have also been reported to provide excellent yields in short reaction times. nih.gov

Table 1: Selected Conditions for the Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzaldehyde | Amino-functionalized MOF | Ethanol | Room Temp. | 5 min | 100 | organic-chemistry.org |

| Substituted Benzaldehydes | Ammonium Acetate | None (Sonication) | Room Temp. | 5-7 min | High | nih.gov |

| Aromatic Aldehydes | Agro-waste extract | Water | Room Temp. | 45 min | High | |

| Aromatic Aldehydes | CTMAB | Water | Reflux | 3-60 min | 89-95 | rsc.org |

| 2-(1-phenylvinyl)benzaldehyde | Piperidine/Acetic Acid | Benzene | 80 °C | 1.5 h | 75 | acs.org |

This table presents a selection of reported conditions and is not exhaustive.

While traditional base catalysis is effective, modern catalytic methods offer advantages in terms of neutrality, mildness of reaction conditions, and catalyst recyclability.

Ruthenium complexes have emerged as powerful catalysts for a variety of organic transformations, including C-C bond formation. While the direct ruthenium-catalyzed synthesis of this compound from 9-anthraldehyde and malononitrile is not extensively documented, related ruthenium-catalyzed Knoevenagel-type condensations have been successfully employed in the synthesis of cyano-substituted polymers. acs.orgacs.org These reactions often proceed under neutral and mild conditions, offering a significant advantage over traditional base-catalyzed methods, especially for substrates sensitive to basic conditions. acs.org

The proposed mechanism for such ruthenium-catalyzed condensations involves the formation of a ruthenium enolate intermediate from the active methylene compound. This intermediate then reacts with the aldehyde to form an aldol-type adduct, which subsequently undergoes dehydration to yield the final product. The efficiency of these catalysts can be influenced by the ligands attached to the ruthenium center. For instance, the use of phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) in conjunction with a ruthenium dihydride complex has been shown to be effective. acs.orgacs.org Although primarily demonstrated in polymerization reactions, the underlying catalytic principle suggests a strong potential for the synthesis of discrete molecules like this compound under mild conditions.

Catalytic Approaches in this compound Synthesis

Derivatization Strategies for this compound

The rich chemistry of both the anthracene (B1667546) and malononitrile moieties allows for a wide range of derivatization strategies, enabling the fine-tuning of the molecule's properties for various applications.

The anthracene core of this compound is susceptible to various transformations, particularly those characteristic of polycyclic aromatic hydrocarbons.

Electrophilic Substitution: Anthracene can undergo electrophilic substitution reactions, although the reactivity is influenced by the deactivating nature of the dicyanovinyl group. numberanalytics.com Reactions such as nitration and halogenation can potentially introduce functional groups onto the anthracene ring system. numberanalytics.com

Cycloaddition Reactions: The central ring of the anthracene moiety can act as a diene in Diels-Alder reactions. numberanalytics.com This [4+2] cycloaddition with a suitable dienophile, such as maleic anhydride, would lead to the formation of a triptycene-like structure, significantly altering the three-dimensional shape and properties of the molecule. The reactivity of the anthracene core in such reactions can be influenced by substituents on the dienophile.

The electron-deficient C=C double bond and the two nitrile groups of the malononitrile moiety are prime targets for chemical modification.

Michael Addition: The electron-withdrawing nature of the two cyano groups makes the double bond in this compound an excellent Michael acceptor. It can readily undergo conjugate addition with a variety of nucleophiles, such as amines, thiols, and carbanions. acs.org For instance, the reaction with primary amines can lead to the formation of aza-Michael adducts. rsc.org

Cycloaddition Reactions: The activated double bond can also participate in various cycloaddition reactions. For example, [3+2] cycloadditions with azomethine ylides can be employed to construct novel spiro-pyrrolidine derivatives fused to the anthracene system.

Reactions of the Nitrile Groups: The nitrile groups themselves can be hydrolyzed to carboxylic acids or amides under appropriate conditions. They can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, further expanding the chemical space accessible from this versatile building block.

Synthesis of Related Dicyanomethylene Derivatives

The core structure of this compound provides a platform for the synthesis of various dicyanomethylene-containing derivatives. These transformations often target the reactive double bond or the nitrile groups, leading to the formation of diverse heterocyclic and carbocyclic systems.

One of the key synthetic routes involves multicomponent reactions where this compound can act as a key precursor. Although specific examples starting directly from this compound are not extensively documented in readily available literature, the reactivity of the analogous arylmethylene malononitriles provides a strong indication of its synthetic potential. For instance, arylmethylene malononitriles are known to participate in reactions to form pyrazole (B372694) and thiophene (B33073) derivatives.

Synthesis of Pyrazole Derivatives: Arylmethylene malononitriles can react with hydrazine (B178648) derivatives to yield pyrazole structures. This type of reaction generally proceeds via a Michael addition of the hydrazine to the electron-deficient double bond of the arylmethylene malononitrile, followed by an intramolecular cyclization and subsequent tautomerization to form the stable aromatic pyrazole ring.

Synthesis of Thiophene Derivatives: The Gewald reaction is a well-established method for synthesizing thiophenes. While typically involving a ketone, an active methylene compound (like malononitrile), and elemental sulfur, variations of this reaction could potentially utilize this compound as a starting material to introduce the dicyanomethylene-substituted anthracenyl moiety into a thiophene ring.

The following table summarizes the general synthetic approaches for related dicyanomethylene derivatives based on the reactivity of analogous compounds.

| Derivative Class | General Reactants | Reaction Type |

| Pyrazoles | Arylmethylene malononitriles, Hydrazine hydrate/derivatives | Michael Addition-Cyclization |

| Thiophenes | Arylmethylene malononitriles, Sulfur, Base | Gewald Reaction |

| Pyrans | Arylmethylene malononitriles, Dimedone, Catalyst | Tandem Knoevenagel–Michael-cyclocondensation rsc.org |

| Spirooxindoles | Isatylidene malononitrile, α,β-Unsaturated ketones | Organocatalyzed [4+2] Cycloaddition |

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is dominated by the electrophilic nature of the α,β-unsaturated system and the potential for the anthracene moiety to participate in cycloaddition reactions.

Nucleophilic Addition Reactions: The carbon-carbon double bond in this compound is highly activated by the two electron-withdrawing cyano groups, making it susceptible to nucleophilic attack. This is a classic example of a Michael acceptor. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon, leading to the formation of various adducts. The mechanism involves the initial attack of the nucleophile to form a resonance-stabilized carbanion, which is then protonated to give the final product.

Cycloaddition Reactions: The anthracene core of the molecule is a diene and can participate in Diels-Alder reactions. For example, 9-anthraldehyde, a precursor to this compound, is known to undergo Diels-Alder reactions with dienophiles like maleic anhydride. youtube.com It is therefore plausible that this compound could also act as a diene in [4+2] cycloaddition reactions, leading to the formation of complex polycyclic structures. The reaction would involve the concerted addition of a dienophile across the 9 and 10 positions of the anthracene ring.

Furthermore, the dicyanomethylene group can act as a dienophile in certain contexts. For instance, isatylidene malononitrile participates in organocatalyzed [4+2] cycloaddition reactions with α,β-unsaturated ketones.

Advanced Spectroscopic Investigations and Photophysical Properties of 9 Anthrylmethylene Malononitrile

Photoluminescence and Fluorescence Behavior of (9-Anthrylmethylene)malononitrile

The fluorescence properties of this compound are a direct consequence of its molecular structure, which features a strong electron-donating anthracene (B1667546) group linked to an electron-accepting dicyanovinyl (malononitrile) moiety. This "push-pull" architecture gives rise to pronounced photoluminescence that is heavily influenced by intramolecular charge transfer processes and the polarity of the solvent environment.

Upon absorption of light, this compound transitions to an excited state that possesses a significant degree of intramolecular charge transfer (ICT) character. In this ICT state, there is a substantial shift of electron density from the anthracene donor to the malononitrile (B47326) acceptor. This process is fundamental to the photophysical behavior of the molecule.

A key study on a series of dicyanovinyl-substituted aromatic compounds, including the 9-anthracenyl derivative, confirmed the presence of strong ICT absorption bands. The ground state of these molecules is already polar, and this polarity increases significantly in the excited state. The efficiency of this charge transfer is influenced by the relative orientation of the donor and acceptor groups. For instance, in related push-pull systems, a large dihedral angle between the donor and acceptor can suppress the conjugation and affect the electronic properties. nih.gov In many donor-acceptor systems, the ICT process is the primary deactivation pathway for the excited state, especially in polar solvents. researchgate.net

The ICT nature of the excited state is crucial as it dictates the molecule's fluorescence quantum yield and its sensitivity to the environment. The charge-separated character of the excited state often leads to a large excited-state dipole moment, which is a key factor in the solvatochromic behavior discussed in the following section. In similar anthracene-based donor-acceptor systems, the ICT from the donor to the acceptor moiety upon excitation is a well-established phenomenon. nih.govyoutube.com

The fluorescence of this compound exhibits strong solvatochromism, meaning its emission color changes with the polarity of the solvent. This behavior is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states.

Research has shown that the fluorescence spectra of dicyanovinyl-substituted aromatics, including the anthracenyl derivative, are highly solvatochromatic. capes.gov.br As the polarity of the solvent increases, the fluorescence emission shifts to lower energies (a red shift). This is because polar solvent molecules can rearrange around the excited-state dipole, stabilizing it and thus lowering its energy level. The energy of the fluorescence emission has been found to correlate well with solvent polarity parameters. capes.gov.br

The fluorescence quantum yield of this compound is also influenced by the solvent. In the study by Katritzky et al. (1991), it was noted that the fluorescence quantum yields for the series of dicyanovinyl-substituted aromatics were generally low. capes.gov.br For a related compound, 3-cyano-4-furyl-6-phenyl-2-(9-anthralylidene)-pyridine, the fluorescence quantum yield was high but decreased with increasing solvent polarity. researchgate.net This quenching in polar solvents is often attributed to the stabilization of the charge-separated ICT state, which can enhance non-radiative decay pathways.

The table below illustrates the solvatochromic shift in the fluorescence emission maximum for a related anthracene-cyanostilbene derivative (CSB-1) in various solvents, demonstrating the typical red shift observed with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Fluorescence Emission Maximum (λem) |

| Hexane | 1.88 | 490 nm |

| Toluene | 2.38 | 512 nm |

| Chloroform | 4.81 | 545 nm |

| Ethyl Acetate (B1210297) | 6.02 | 550 nm |

| Tetrahydrofuran (THF) | 7.58 | 556 nm |

| Dichloromethane (DCM) | 8.93 | 560 nm |

| Acetonitrile | 37.5 | 588 nm |

Data adapted from a study on a related anthracene-cyanostilbene derivative for illustrative purposes. youtube.com

Excited State Dynamics of this compound

Detailed experimental studies specifically elucidating the complete excited-state dynamics of this compound, including its ultrafast relaxation, internal conversion, and intersystem crossing, are not extensively available in the public domain. However, based on studies of similar push-pull chromophores and anthracene derivatives, the following processes are expected to be significant.

Following photoexcitation to an initial Franck-Condon state, large donor-acceptor molecules typically undergo rapid relaxation processes on the femtosecond to picosecond timescale. These processes involve vibrational relaxation and internal conversion from higher excited singlet states (Sn) to the first excited singlet state (S1). For push-pull systems, these ultrafast dynamics can also involve changes in molecular geometry to accommodate the new charge distribution in the ICT state. acs.org

In many anthracene derivatives, internal conversion is a key deactivation pathway. The efficiency of this non-radiative process can be influenced by the rigidity of the molecular structure and the energy gap between the involved electronic states. Theoretical models suggest that for some blue-emitting anthracene derivatives, the driving force for internal conversion originates mainly from the anthracenylene group itself. rsc.org

Intersystem crossing (ISC) is a process where the molecule transitions from a singlet excited state (S1) to a triplet excited state (T1). The efficiency of ISC is governed by the strength of spin-orbit coupling. For many purely organic molecules, ISC is relatively slow compared to fluorescence. However, in certain donor-acceptor systems, the formation of a charge-transfer state can influence the ISC rate. rsc.org

Studies on related anthracene derivatives have shown that the energy levels of the S1 and a higher triplet state (T2) can be close, potentially allowing for efficient ISC. researchgate.net The presence of heavy atoms can significantly enhance ISC rates, though this is not applicable to this compound. youtube.com Without specific transient absorption or phosphorescence data for this compound, the quantum yield of triplet state population remains undetermined.

Linear and Nonlinear Optical Properties of this compound

The push-pull electronic structure of this compound suggests that it should possess significant linear and nonlinear optical (NLO) properties.

The linear optical properties are primarily defined by the molecule's absorption spectrum. As mentioned, this compound exhibits a strong intramolecular charge transfer (ICT) absorption band. capes.gov.br The position of this band is a key characteristic, and its molar absorptivity is related to the degree of electronic conjugation between the anthracene donor and the malononitrile acceptor. capes.gov.br

Nonlinear optical properties arise from the interaction of the molecule with intense electromagnetic fields, such as those from a laser. Molecules with large changes in dipole moment upon excitation, like this compound, are expected to have a significant first hyperpolarizability (β), which is a measure of the second-order NLO response. While direct measurements on this compound are not widely reported, studies on similar dicyanovinyl-substituted chromophores have shown them to possess high hyperpolarizability values. nih.gov The third-order NLO susceptibility (χ(3)) of related anthracenyl chalcones has also been investigated, showing their potential for applications in optical switching and limiting. nih.gov

The table below shows the third-order nonlinear optical parameters for two related anthracene chalcone (B49325) derivatives, illustrating the magnitude of NLO effects in similar structures.

| Compound | Nonlinear Absorption Coefficient (β) (cm/W) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |

| Anth-1 | 2.15 x 10⁻⁴ | -7.22 x 10⁻¹⁰ | 1.10 x 10⁻⁴ |

| Anth-2 | 1.88 x 10⁻⁴ | -6.91 x 10⁻¹⁰ | 0.96 x 10⁻⁴ |

Data from a study on anthracene chalcone derivatives, provided for illustrative context. nih.gov

Absorption Characteristics and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule. The anthracene unit itself exhibits characteristic absorption bands in the ultraviolet (UV) region. The interaction between the anthracene donor and the malononitrile acceptor leads to intramolecular charge transfer (ICT) interactions. researchgate.netnih.gov This charge transfer from the donor to the acceptor upon photoexcitation is a key feature of such D-π-A systems. nih.gov

The absorption spectra of anthracene derivatives are influenced by the electronic and vibrational environments. acs.org In derivatives of anthracene, the substitution pattern can lead to red-shifts in the UV-Vis absorption spectrum, indicating an intramolecular charge transfer interaction. researchgate.netnih.gov The energy level diagram of anthracene shows allowed electronic transitions within its singlet states. researchgate.net The lowest energy transition, S₀ → S₁, is often observed in the near-UV region. researchgate.net The presence of substituents can alter the energy levels and transition probabilities. For instance, in some 9,10-disubstituted anthracene derivatives, the wavelengths of the longest wavelength absorption band increase with the electron-withdrawing ability of the substituents. nih.gov

Charge transfer absorption, a transition between stacked molecules, has been observed in certain crystalline forms of 9,10-dichloroanthracene. capes.gov.br While specific experimental absorption data for this compound is not detailed in the provided search results, the general principles of D-π-A systems suggest that it would exhibit absorption bands corresponding to both the local excitations of the anthracene moiety and the charge transfer transition.

Two-Photon Absorption (TPA) and Multi-Photon Excited Photoluminescence

This compound and related D-π-A structures are of significant interest for their nonlinear optical (NLO) properties, particularly two-photon absorption (TPA). TPA is a process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. This phenomenon is the basis for several applications, including two-photon excited fluorescence (TPEF) microscopy and optical power limiting.

The TPA cross-section (σ₂) is a measure of the probability of a TPA event occurring. For D-π-A molecules, the TPA cross-section is often enhanced due to the intramolecular charge transfer character of the transition. Several studies on anthracene derivatives have demonstrated their significant TPA capabilities. For instance, a series of 2,6-bis(p-dihexylaminostyryl)anthracene derivatives exhibited large TPA cross-sections, ranging from 740 to 3940 GM (Goeppert-Mayer units), which were influenced by the nature of the substituents at the 9 and 10 positions. nih.gov

Similarly, malononitrile derivatives have been shown to possess substantial TPA cross-sections. researchgate.net For example, two malononitrile derivatives, 2-[2,5-bis-(4-dimethylamino-benzylidene)-cyclopentylidene]-malononitrile and 2-{2,6-bis-[2-(4-dimethylamino-phenyl)-vinyl]-pyran-4-ylidene}-malononitrile, exhibited TPA cross-section values of 250 GM and 283 GM, respectively, at 800 nm. researchgate.net Another study on malononitrile derivatives reported TPA cross-sections ranging from 16×10⁻⁵⁰ to 101×10⁻⁵⁰ cm⁴·s·photon⁻¹. researchgate.net

Upon two-photon excitation, these molecules can relax to the ground state via the emission of a photon, a process known as multi-photon excited photoluminescence or two-photon excited fluorescence. This upconverted fluorescence is a key feature for applications in bio-imaging and sensing. Malononitrile derivatives have been observed to exhibit strong blue up-converted fluorescence. researchgate.net

The TPA process in some anthracene derivatives is attributed to a combination of two-photon absorption and subsequent excited-state absorption (TPA-ESA), leading to a phenomenon called reverse saturable absorption (RSA). nih.govrsc.org This property is particularly useful for optical limiting applications.

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG)

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are other important nonlinear optical phenomena. SHG is a second-order NLO process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). THG is a third-order process involving three photons to generate one photon with triple the frequency.

For a molecule to exhibit SHG, it must be non-centrosymmetric. While anthracene itself is centrosymmetric and thus SHG-inactive in its ground state, derivatives can be designed to lack a center of inversion. acs.org For instance, the organic NLO Schiff base N-(9-Anthrylmethylidene) methylamine (B109427) has been reported to exhibit SHG. researchgate.netnih.gov Even for centrosymmetric molecules like anthracene, SHG can be observed at interfaces where the symmetry is broken. acs.org

THG, being a third-order process, can be observed in both centrosymmetric and non-centrosymmetric materials. The third-order nonlinear susceptibility (χ⁽³⁾) is the material property that governs THG. The delocalization of π-electrons in conjugated systems is a key factor for achieving a large third-order NLO response. nih.gov Materials with a high third-order nonlinear susceptibility are promising for applications in all-optical switching and other photonic devices. aps.org

Influence of Structural Modifications on Nonlinear Optical Response

Donor and Acceptor Strength: Increasing the electron-donating ability of the donor group and the electron-withdrawing strength of the acceptor group generally enhances the intramolecular charge transfer, leading to a larger NLO response. nih.govrsc.org

π-Conjugated System: Extending the length of the π-conjugated bridge that connects the donor and acceptor groups typically results in a red-shift of the absorption maximum and an increase in the NLO properties. nih.govrsc.orgrsc.org This is because a longer conjugation path facilitates electron delocalization. For example, extending the π-bridge in an anthracene derivative increased the two-photon absorption coefficient by nearly eight times. rsc.org

Molecular Planarity: A more planar molecular structure enhances the π-electron delocalization along the molecular backbone, which in turn leads to a stronger NLO response. nih.govrsc.orgrsc.org Deviations from planarity can disrupt the conjugation and reduce the NLO properties.

Substitution Pattern: The positions of the donor and acceptor groups on the anthracene core also play a crucial role. Studies on 9,10-disubstituted anthracene derivatives have shown that the NLO properties are sensitive to the nature of the substituents at these positions. nih.gov Introducing different functional groups can alter the electronic properties and molecular packing, thereby influencing the bulk NLO response. rsc.org

Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict how these structural modifications will affect the NLO properties. nih.govanalis.com.my These studies can calculate parameters like the first and second hyperpolarizabilities (β and γ), which are molecular-level indicators of the second- and third-order NLO response, respectively.

Electrochemical Behavior and Charge Transfer Phenomena in 9 Anthrylmethylene Malononitrile

Redox Activity and Cyclic Voltammetry Studies

Cyclic voltammetry is a key electrochemical technique used to investigate the redox behavior of molecules. For a compound like (9-anthrylmethylene)malononitrile, a cyclic voltammogram would be expected to show at least one oxidation wave and one reduction wave, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO) and the addition of an electron to the lowest unoccupied molecular orbital (LUMO), respectively.

The oxidation process is anticipated to be centered on the electron-rich anthracene (B1667546) moiety. The potential at which this occurs would be influenced by the electron-withdrawing malononitrile (B47326) group. The reduction process would correspondingly be associated with the electron-accepting malononitrile part of the molecule. The reversibility of these redox processes, indicated by the separation of the anodic and cathodic peak potentials, would provide insight into the stability of the resulting radical cation and anion. In many donor-acceptor molecules, these redox events can be quasi-reversible or irreversible due to subsequent chemical reactions of the charged species.

A conceptual representation of the expected data from a cyclic voltammetry experiment on this compound is presented in the table below.

| Electrochemical Event | Expected Potential Range (vs. Fc/Fc+) | Reversibility | Information Gained |

| Oxidation of Anthracene Moiety | Anodic | Quasi-reversible to Irreversible | HOMO Energy Level |

| Reduction of Malononitrile Moiety | Cathodic | Quasi-reversible to Irreversible | LUMO Energy Level |

Note: The potential ranges are illustrative and would need to be determined experimentally.

Electron Transfer Pathways and Mechanisms

The structure of this compound inherently promotes intramolecular charge transfer (ICT). Upon electrochemical oxidation, an electron is removed from the anthracene unit, forming a radical cation. The positive charge is expected to be delocalized across the anthracene ring system. Conversely, during reduction, an electron is accepted by the malononitrile group, which is well-suited to stabilize the resulting negative charge due to the strong electron-withdrawing nature of the two cyano groups.

The methylene (B1212753) bridge, while providing a degree of electronic insulation compared to a fully conjugated system, still allows for significant electronic communication between the donor and acceptor moieties. The electron transfer mechanism is therefore likely to be an intramolecular process, where the charge separation is generated within a single molecule. The efficiency of this charge transfer would be a critical determinant of the material's properties for applications in areas such as organic photovoltaics or as a component in nonlinear optical materials.

Correlation of Electrochemical Behavior with Photophysical Properties

A fundamental relationship exists between the electrochemical and photophysical properties of donor-acceptor molecules. The redox potentials obtained from cyclic voltammetry can be used to estimate the HOMO and LUMO energy levels of the molecule. These energy levels, in turn, govern the molecule's absorption and emission characteristics.

The energy of the HOMO-LUMO gap, which can be approximated from the difference between the onset potentials of the first oxidation and first reduction waves, is directly related to the energy of the lowest electronic transition. This transition is typically observed as the longest wavelength absorption band in the UV-visible spectrum. For this compound, this absorption would correspond to the intramolecular charge transfer from the anthracene donor to the malononitrile acceptor.

Furthermore, the nature of the excited state, whether it possesses significant charge transfer character, influences the fluorescence properties of the molecule, such as the emission wavelength and quantum yield. Solvatochromism studies, where the absorption and emission spectra are recorded in solvents of varying polarity, can provide further insight into the charge transfer nature of the excited state. A strong correlation is often observed between the electrochemical gap and the optical gap, providing a powerful tool for the rational design of new materials with tailored optoelectronic properties.

Computational Chemistry and Theoretical Studies on 9 Anthrylmethylene Malononitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT has become a standard method for investigating the ground-state electronic properties of molecules. mdpi.com These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and stability.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic and optical properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. rsc.org A smaller gap often suggests that a molecule will be more reactive and can be more easily excited. researchgate.net For organic dyes and chromophores, this gap is directly related to the color and electronic transitions of the molecule. reddit.com

While general studies on anthracene (B1667546) and its derivatives have utilized DFT to determine these parameters rsc.orgresearchgate.net, specific calculated values for the HOMO-LUMO gap and visualizations of the molecular orbitals for (9-Anthrylmethylene)malononitrile are not found in the available research.

Thermodynamic Parameters and Stability

DFT calculations can also predict thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation. This data is vital for assessing the thermal stability of a compound. Studies on new cyano-substituted molecules have demonstrated high thermal stability, which is a desirable trait for materials used in electronic devices. rsc.org However, no specific thermodynamic data from DFT calculations for this compound has been published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is an extension of DFT used to study molecules in their electronically excited states. It is the primary method for predicting absorption and emission spectra, crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govnih.gov

Prediction of Absorption and Emission Spectra

By calculating the transition energies and oscillator strengths between electronic states, TD-DFT can simulate UV-visible absorption and photoluminescence (emission) spectra. koreascience.kr This predictive capability is essential for designing new chromophores with specific optical properties. arxiv.org For this compound, such predicted spectra are not documented in the scientific literature.

Analysis of Electronic Excitation Energies

TD-DFT provides detailed information about the energy required to promote an electron to a higher energy level. nih.gov Analyzing these excitation energies helps in understanding the nature of electronic transitions (e.g., π-π* or n-π*) and the charge-transfer characteristics within a molecule. This information is fundamental for developing materials for nonlinear optics and photovoltaics. researchgate.net Again, a specific analysis of the electronic excitation energies for this compound is not available.

Ab Initio and Molecular Dynamics Simulations

Ab initio methods are highly accurate quantum chemical calculations, while molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations are particularly useful for understanding how a molecule interacts with its environment and for predicting the stability of molecular assemblies. rsc.org There are no published ab initio or molecular dynamics studies specifically focused on this compound.

Surface-Hopping Dynamics Simulations

Surface-hopping dynamics simulations are a powerful tool for modeling the non-adiabatic processes that occur in molecules after light absorption. These simulations model the movement of the molecule's atoms on different electronic potential energy surfaces and allow for "hops" between these surfaces, representing electronic transitions.

A pertinent example of such simulations can be found in the study of the anthracene-tetracyanoethylene (TCNE) complex, which serves as a prototype for donor-acceptor systems like this compound. barbatti.orgnih.gov In these studies, surface hopping quantum mechanical/molecular dynamics (QM/MM) simulations were performed to investigate the evolution of charge-transfer (CT) states following excitation to a locally excited (LE) state of anthracene. nih.gov The simulations revealed that the conversion from the LE state to lower-lying CT states is an ultrafast process, occurring within 100 femtoseconds. nih.gov

The dynamics were found to be highly dependent on the environment. In the gas phase, the system remained in an excited state for over two picoseconds. nih.gov In contrast, in a water environment, the molecule returned to the ground state within 0.5 picoseconds. nih.gov This difference is attributed to the stabilization of the ion-pair CT state in the polar solvent, which creates a new ground-state isomer. barbatti.orgnih.gov These findings highlight the critical role of the solvent in the deactivation pathways of such charge-transfer compounds.

For this compound, similar surface-hopping simulations could elucidate the competition between radiative (fluorescence) and non-radiative decay channels. By tracking the trajectory of the molecule on the excited-state potential energy surfaces, researchers can predict the timescales of internal conversion and intersystem crossing, providing a detailed picture of its photophysics.

Investigation of Conical Intersections

Conical intersections (CIs) are points of degeneracy between electronic potential energy surfaces and act as efficient funnels for non-radiative decay from an excited state to the ground state. nih.govresearchgate.net The investigation of CIs is crucial for understanding the photostability and fluorescence quantum yield of molecules like this compound.

In push-pull chromophores, the geometry of the molecule can twist in the excited state, leading to a twisted intramolecular charge transfer (TICT) state. This TICT state can then decay to the ground state through a conical intersection. beilstein-journals.org The accessibility of these CIs can explain why some push-pull chromophores are non-luminescent. beilstein-journals.org

Computational methods, such as the growing string method, have been developed to systematically locate CIs and explore the photochemical reaction pathways that they mediate. nih.govrsc.org For a molecule like this compound, identifying the geometries of the CIs between the first excited state and the ground state would be key to understanding its primary deactivation pathways. The relative energies of these CIs and the barriers to reach them would determine the efficiency of non-radiative decay and, consequently, the brightness of its fluorescence. The application of an external electric field or changes in solvent polarity can alter the relative energies of the transition states and the conical intersection, potentially allowing for the control of the photochemical outcome. researchgate.net

Structure-Property Relationships through Computational Modeling

Computational modeling is instrumental in establishing clear relationships between the molecular structure of this compound and its photophysical and electronic properties. By systematically modifying the structure in silico, researchers can predict how these changes will affect its behavior.

For instance, studies on other anthracene derivatives have shown that extending the π-conjugated bridge can significantly enhance nonlinear optical properties. beilstein-journals.org Density Functional Theory (DFT) calculations are often employed to determine the frontier molecular orbital (HOMO and LUMO) energies and their spatial distribution. In push-pull systems like this compound, the HOMO is typically localized on the electron-donating anthracene unit, while the LUMO is on the electron-accepting malononitrile (B47326) group. The energy gap between the HOMO and LUMO is a key determinant of the absorption and emission wavelengths.

The effect of substituent groups on the photophysical properties is also a critical area of investigation. For example, the introduction of cyano groups has been shown to alter the charge population and frontier orbital energy levels in anthracene derivatives, which in turn affects the photoluminescence quantum yield and fluorescence lifetime. rsc.org

Rational Design of this compound Derivatives

The insights gained from structure-property relationship studies enable the rational design of novel this compound derivatives with optimized properties for specific applications. Computational modeling allows for the pre-screening of a large number of potential candidate molecules, saving significant time and resources in the laboratory.

For example, to develop a more efficient fluorescent probe, computational models can be used to predict how modifications to the anthracene core or the malononitrile acceptor group will affect the fluorescence quantum yield and Stokes shift. By tuning the electronic properties of the donor and acceptor moieties, the emission wavelength can be shifted to the desired region of the spectrum, for instance, to the near-infrared for biological imaging applications.

The following table illustrates how computational parameters can be correlated with experimental observations for the rational design of anthracene-based materials.

| Computational Parameter | Predicted Property | Application |

| HOMO-LUMO Gap | Absorption/Emission Wavelength | Tuning color of light-emitting diodes |

| Oscillator Strength | Brightness of Emission | Developing bright fluorescent probes |

| Non-linear Optical Hyperpolarizability | Two-photon Absorption Cross-section | Materials for optical limiting and bioimaging |

| Reorganization Energy | Charge Mobility | Organic field-effect transistors |

Molecular Engineering for Targeted Applications

Molecular engineering takes the principles of rational design a step further by incorporating functionalities for specific, targeted applications. For this compound, this could involve the addition of specific chemical groups to impart new capabilities.

For instance, to create a sensor for a particular metal ion, a chelating group that selectively binds to that ion can be incorporated into the molecular structure. Computational modeling, including DFT and molecular docking, can be used to design the binding site and to predict the change in fluorescence upon ion binding. rsc.org This approach has been successfully used to develop anthracene-based fluorescent sensors for various ions. acs.org

Another area of application is in the development of materials for organic light-emitting diodes (OLEDs). By computationally designing derivatives with balanced charge transport properties and high photoluminescence quantum yields in the solid state, more efficient and stable OLEDs can be realized. nih.gov

The table below provides examples of molecular engineering strategies and their targeted applications for anthracene derivatives.

| Molecular Engineering Strategy | Targeted Application |

| Introduction of a chelating group | Fluorescent ion sensor |

| Attachment of a biocompatible polymer | Bioimaging agent with improved solubility and targeting |

| Design for specific solid-state packing | High-performance organic semiconductor |

| Incorporation into a polymer backbone | Processable plastic scintillator |

Through these computational approaches, this compound and its derivatives can be systematically studied and optimized, paving the way for their use in a wide range of advanced materials and technologies.

Applications of 9 Anthrylmethylene Malononitrile in Advanced Materials and Systems

Optoelectronic Materials Development

There is no specific information available in the searched literature regarding the use or performance of (9-anthrylmethylene)malononitrile in OLEDs.

Similarly, no dedicated studies on the application of this compound in OSCs were found. Research on organic photovoltaics often involves the design of donor-acceptor molecules, and while the anthracene (B1667546) and malononitrile (B47326) groups could theoretically serve these roles, there is no published data to confirm this for the specific compound .

Photochromic Materials and Their Reversible Reactions

No specific research detailing the photochromic properties or reversible reactions of this compound was identified. Photochromism often involves significant and reversible changes in a molecule's absorption spectrum upon irradiation with light, a property that has not been specifically reported for this compound in the available literature.

Chemical Sensors and Probes

While malononitrile derivatives are known to be used in the design of chemical sensors, often for the detection of anions or other specific analytes, there are no available studies that specifically investigate this compound for this purpose. The anthracene unit can act as a fluorophore, but its sensing capabilities when conjugated with the malononitrile group in this specific arrangement have not been detailed.

Bioimaging and Biological Probes

The application of this compound in bioimaging or as a biological probe is another area where specific research is lacking in the public domain. Fluorescent molecules are cornerstones of bioimaging, and anthracene is a known fluorophore. However, studies detailing the synthesis, characterization, and application of this particular compound for imaging in biological systems were not found.

Future Research Directions for 9 Anthrylmethylene Malononitrile

Exploration of Novel Derivatives and Analogues

A primary avenue for future research lies in the synthesis and characterization of novel derivatives and analogues of (9-Anthrylmethylene)malononitrile. The modification of the anthracene (B1667546) core or the malononitrile (B47326) group can lead to compounds with tailored electronic and photophysical properties.

Future synthetic efforts could focus on:

Substitution on the Anthracene Ring: Introducing various functional groups (both electron-donating and electron-withdrawing) at different positions on the anthracene skeleton can significantly modulate the compound's frontier molecular orbital (HOMO-LUMO) energies. bohrium.com This, in turn, influences its absorption and emission characteristics, as well as its charge transport properties. For instance, the addition of alkoxy groups has been shown to enhance the gelling properties of some anthracene derivatives. beilstein-journals.org

Synthesis of Oligomers and Polymers: Polymerization of this compound-containing monomers could lead to new classes of conjugated polymers with interesting optical and electronic properties for applications in organic electronics.

| Potential Derivative Class | Synthetic Strategy | Anticipated Property Modulation |

| Substituted Anthracene Analogues | Friedel–Crafts reactions, Suzuki or Stille couplings | Tuning of HOMO-LUMO gap, enhanced solubility, altered photophysical properties |

| Malononitrile Group Analogues | Knoevenagel condensation with alternative active methylene (B1212753) compounds | Modified electron-accepting character, potential for new chemical reactivity |

| Conjugated Polymers | Polymerization of functionalized monomers | High molecular weight materials with tunable bandgaps for electronic devices |

Advanced Spectroscopic Techniques for Deeper Insights

A thorough understanding of the photophysical behavior of this compound and its derivatives is crucial for their application. While standard spectroscopic techniques provide basic characterization, advanced methods can offer deeper insights into their excited-state dynamics.

Future research should employ:

Femtosecond Transient Absorption (TA) Spectroscopy: This technique can unravel the ultrafast excited-state relaxation pathways, including processes like intramolecular charge transfer (ICT), intersystem crossing, and excited-state absorption. rsc.org Understanding these dynamics is critical for designing efficient materials for applications such as nonlinear optics.

Time-Correlated Single Photon Counting (TCSPC): TCSPC allows for precise measurement of fluorescence lifetimes, providing information about the efficiency of radiative and non-radiative decay processes. researchgate.net This is particularly important for developing highly fluorescent materials for sensing and imaging.

Single-Molecule Spectroscopy: Studying individual molecules can reveal heterogeneities in their photophysical properties that are averaged out in bulk measurements, providing a more detailed picture of their behavior.

Integration into Hybrid Material Systems

The incorporation of this compound into hybrid material systems presents a promising direction for creating novel functional materials with synergistic properties.

Areas for exploration include:

Supramolecular Assemblies: The planar structure of the anthracene moiety makes it an ideal building block for creating ordered supramolecular structures through non-covalent interactions such as π-π stacking. mdpi.com These assemblies can exhibit unique photophysical properties and have potential applications in sensing and light-harvesting.

Metal-Organic Frameworks (MOFs): Functionalizing this compound with coordinating groups would allow for its integration as a linker in MOFs. The resulting frameworks could combine the porosity of MOFs with the luminescent properties of the anthracene chromophore for applications in chemical sensing or catalysis.

Nanoparticle Conjugates: Covalent or non-covalent attachment of this compound to nanoparticles (e.g., gold nanoparticles, quantum dots) could lead to hybrid materials with interesting energy or charge transfer properties, potentially for use in bioimaging or light-based therapies. The phototoxic nature of some anthracene-based chromophores, which can be enhanced by certain ions, suggests potential applications in photodynamic therapy. acs.org

Machine Learning and AI in this compound Research

The application of machine learning and artificial intelligence (AI) can significantly accelerate the discovery and optimization of new materials based on this compound.

Future research can leverage these computational tools for:

Predictive Modeling: Using computational methods like Density Functional Theory (DFT), researchers can predict the electronic and photophysical properties of yet-to-be-synthesized derivatives. bohrium.comresearchgate.net Machine learning models trained on these theoretical datasets, as well as experimental data, can then rapidly screen large virtual libraries of compounds to identify promising candidates for specific applications.

Structure-Property Relationship Elucidation: AI algorithms can identify complex relationships between the molecular structure of this compound derivatives and their observed properties. This can provide valuable insights for the rational design of new molecules with desired characteristics.

Experimental Design and Automation: Machine learning can assist in optimizing reaction conditions for the synthesis of new derivatives and can be integrated into automated synthesis platforms to accelerate the experimental workflow.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (9-Anthrylmethylene)malononitrile derivatives in academic research?

The Knoevenagel condensation is a widely used method, where aldehydes/ketones react with malononitrile in the presence of catalysts. For example, FeO@ZIF-8 catalysts enable high yields (94–98%) under mild conditions (room temperature, 3–4 mol% catalyst) . Optimized protocols may involve solid-phase microextraction or vacuum traps for sample preparation, as seen in gas chromatography studies of related cyanocarbon compounds .

Q. How can computational methods predict the electronic properties of this compound-based materials?

Density Functional Theory (DFT) with hybrid functionals like B3LYP and CAM-B3LYP is frequently used. For instance, B3LYP/6-31G(d,p) calculations for malononitrile derivatives yield absorption maxima (λ) closest to experimental values (e.g., 607.8 nm vs. 634 nm experimentally) . The inclusion of exact exchange terms in functionals improves accuracy, as demonstrated in thermochemical studies .

Q. What experimental techniques are critical for structural characterization of this compound?

- X-ray crystallography : Resolves triclinic crystal systems (e.g., P1 space group, a = 3.95 Å, b = 9.03 Å, c = 12.29 Å) for related malononitrile derivatives .

- Rotational spectroscopy : Provides precise molecular parameters (e.g., bond lengths, spin statistics) for astrophysical detection .

- IR-LD spectroscopy : Assigns vibrational modes using nematic liquid crystal suspensions .

Advanced Research Questions

Q. How do discrepancies arise between computational and experimental UV-Vis data for malononitrile derivatives, and how can they be resolved?

Variations in λ predictions stem from exchange-correlation functional limitations. For example:

Q. What reaction mechanisms govern the catalytic activity of this compound in multi-component syntheses?

Heterogeneous catalysts like ZIF-8 or Fe-doped systems promote stepwise mechanisms:

- Knoevenagel condensation : Forms benzylidene-malononitrile intermediates (94–98% yield) .

- Michael addition and cyclization : Catalytic surfaces facilitate regioselective cyclization to pyranopyrazoles .

Q. How can rotational spectroscopy aid in detecting this compound in extraterrestrial environments?

High-resolution rotational spectra (e.g., 124.7–12.3 MHz transitions) enable identification in interstellar media. Spin-statistical intensity patterns and isotopic substitution studies enhance detection sensitivity for astrochemical surveys .

Q. What challenges exist in optimizing the dispersion temperature of malononitrile derivatives for analytical applications?

Gas chromatography studies reveal that dispersion temperatures must balance volatility and thermal stability. For O-Chlorobenzylidene Malononitrile, temperature scanning in injection ports (±5°C) optimizes resolution while avoiding decomposition .

Methodological Notes

- DFT Best Practices : Use B3LYP for initial screening but validate with CAM-B3LYP for charge-transfer systems .

- Catalytic Recycling : FeO@ZIF-8 catalysts retain >90% activity after 5 cycles due to magnetic recovery .

- Spectroscopic Validation : Cross-reference IR-LD data with X-ray crystallography to confirm substituent effects on molecular geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.